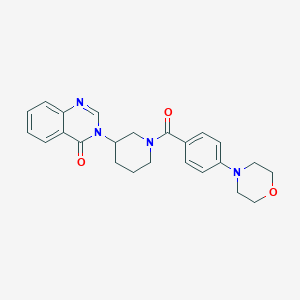

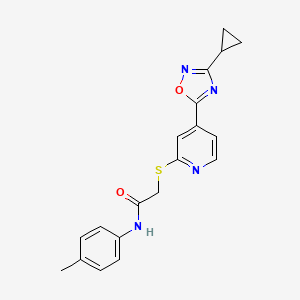

![molecular formula C14H12ClF3N4O3 B3013242 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide CAS No. 2058814-84-7](/img/structure/B3013242.png)

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide” is a chemical with the molecular formula C14H11ClF3N3O2 .

Synthesis Analysis

The synthesis of this compound and similar trifluoromethylpyridines (TFMP) derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) .The molecular weight is 345.71 . More specific physical and chemical properties such as density, boiling point, and others were not found in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound has been used in the synthesis and structural analysis of various organic compounds. For instance, Kataev et al. (2021) synthesized a similar compound by reacting 6-methyluracil with 2-chloromethyltiiran, followed by subsequent reactions. This process, including the compound's structural and conformational behavior, was studied using X-ray analysis, NMR, and IR spectroscopy, as well as computer modeling (Kataev et al., 2021).

Biological Activities

- Compounds structurally similar to the one have been investigated for their antimicrobial and antitumor activities. Fahim et al. (2021) studied the reactivity of 5-aminouracil with ethyl cyanoacetate, which led to derivatives with antimicrobial activity against breast and liver cancer cells. These compounds were also subjected to molecular docking studies to analyze their interaction with various proteins (Fahim et al., 2021).

Molecular Imprinted Polymer Applications

- Another research by Fahim and Abu-El Magd (2021) involved using a structurally similar compound in the development of molecular imprinted polymers. These polymers were analyzed for their potential use in biological applications and computational calculations (Fahim & Abu-El Magd, 2021).

Antitumor Activity and Molecular Docking

- Fahim et al. (2019) also reported on the antitumor activity of pyrimidine derivatives, with one compound showing significant in vitro activity against the HepG2 cell line. Molecular docking was used to evaluate the interaction of these compounds with specific proteins (Fahim et al., 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins play a crucial role in maintaining cell shape, elasticity, and integrity.

Mode of Action

It is hypothesized to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes . This interaction could potentially disrupt the normal functioning of the cell, leading to its death.

Pharmacokinetics

Compounds with a trifluoromethyl group attached to a hetero aliphatic ring have been shown to exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with spectrin-like proteins. By affecting these proteins, the compound may disrupt the cytoskeleton of oomycetes, impairing cell function and leading to cell death .

Propiedades

IUPAC Name |

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N4O3/c1-7-5-22(13(25)21-12(7)24)6-11(23)20-4-10-9(15)2-8(3-19-10)14(16,17)18/h2-3,5H,4,6H2,1H3,(H,20,23)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWBZNZCKCDABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3013166.png)

![2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide](/img/structure/B3013176.png)

![2-Cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3013177.png)

![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)